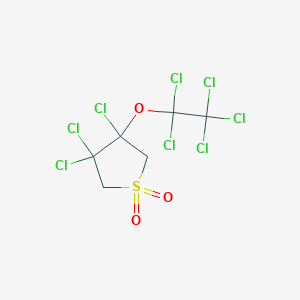![molecular formula C12H19N3O2S B12115653 (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine CAS No. 937650-36-7](/img/structure/B12115653.png)
(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-[4-(Phénylsulfonyl)pipérazin-1-YL]éthyl)amine : est un composé chimique qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Il est connu pour son utilité dans la synthèse d'analogues d'oxadiazole substitués, qui sont étudiés pour leur potentiel en tant qu'antagonistes des canaux calciques .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Les conditions de réaction exigent souvent un environnement contrôlé avec des températures et des solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Méthodes de production industrielles
Dans les milieux industriels, la production de (2-[4-(Phénylsulfonyl)pipérazin-1-YL]éthyl)amine peut impliquer des réacteurs à grande échelle et des conditions de réaction optimisées pour maximiser le rendement et minimiser les impuretés. L'utilisation de systèmes automatisés et de réacteurs à écoulement continu peut améliorer l'efficacité et la capacité d'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
(2-[4-(Phénylsulfonyl)pipérazin-1-YL]éthyl)amine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans le composé.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de ces réactions varient, mais impliquent souvent des températures, des solvants et des catalyseurs spécifiques pour mener les réactions à terme .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de sulfone, tandis que la réduction peut produire des dérivés d'amine. Les réactions de substitution peuvent produire une large gamme de produits en fonction des substituants introduits .
Applications de la recherche scientifique
(2-[4-(Phénylsulfonyl)pipérazin-1-YL]éthyl)amine a plusieurs applications de recherche scientifique, notamment :
Industrie : Il est utilisé dans le développement de nouveaux matériaux et composés avec des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de (2-[4-(Phénylsulfonyl)pipérazin-1-YL]éthyl)amine implique son interaction avec des cibles moléculaires telles que les canaux calciques. En se liant à ces canaux, il peut moduler leur activité, ce qui peut conduire à des effets thérapeutiques dans les conditions où la fonction des canaux calciques est perturbée .
Applications De Recherche Scientifique
(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, potentially leading to therapeutic effects in conditions where calcium channel function is disrupted .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrrolidine : Ces composés contiennent également des hétérocycles azotés et sont utilisés en chimie médicinale pour leur activité biologique.
Dérivés de thiophène : Ces composés sont connus pour leurs propriétés pharmacologiques diverses et sont utilisés dans le développement de nouveaux médicaments.
Unicité
Ce qui distingue (2-[4-(Phénylsulfonyl)pipérazin-1-YL]éthyl)amine est sa structure spécifique, qui lui permet d'interagir de manière unique avec les canaux calciques. Cette interaction n'est pas aussi importante dans d'autres composés similaires, ce qui en fait un outil précieux dans la recherche axée sur la modulation des canaux calciques .
Propriétés
Numéro CAS |
937650-36-7 |
|---|---|
Formule moléculaire |
C12H19N3O2S |
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C12H19N3O2S/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12/h1-5H,6-11,13H2 |
Clé InChI |
RNWIDRZJZSGBHI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)
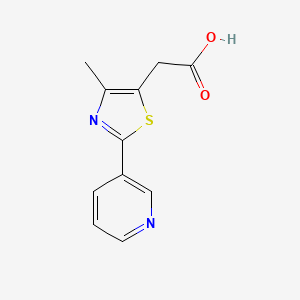
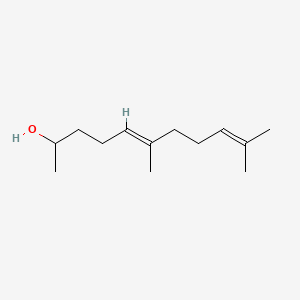

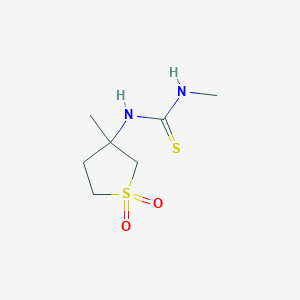
![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
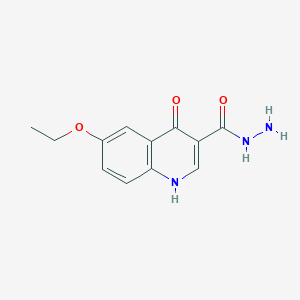
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)
